molecular formula C19H20ClN3O2S B2872237 (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile CAS No. 885188-93-2

(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile

Cat. No.: B2872237
CAS No.: 885188-93-2
M. Wt: 389.9
InChI Key: DYNVBDYPFJJYPK-RGEXLXHISA-N
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Description

(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chlorophenyl sulfonyl intermediate: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Coupling with diethylamino phenylamine: The intermediate is then reacted with 4-(diethylamino)aniline under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and diethylamino groups may facilitate binding to specific sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-bromophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
  • (2Z)-2-[(4-methylphenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
  • (2Z)-2-[(4-fluorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-(diethylamino)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-3-23(4-2)17-9-7-16(8-10-17)22-14-19(13-21)26(24,25)18-11-5-15(20)6-12-18/h5-12,14,22H,3-4H2,1-2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNVBDYPFJJYPK-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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